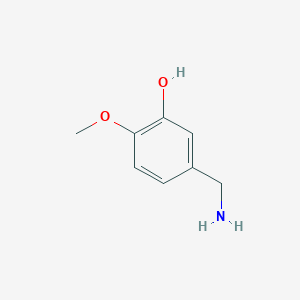

5-(氨甲基)-2-甲氧基苯酚

描述

5-(Aminomethyl)-2-methoxyphenol is a chemical compound that is of interest in various fields of research due to its potential biological activities and applications in synthesis. The compound features an aminomethyl group attached to a methoxyphenol moiety, which can serve as a building block for more complex molecules. The methoxy group and the phenolic hydroxyl group may contribute to the compound's reactivity and potential interaction with biological systems.

Synthesis Analysis

The synthesis of compounds related to 5-(Aminomethyl)-2-methoxyphenol has been described in several studies. A practical synthesis approach for a related compound, 2-amino-5-methoxylpropiophenone, was achieved in a five-step process starting from 3-chloropropiophenone, with an overall yield of 45% . This demonstrates the feasibility of synthesizing aminomethyl methoxyphenol derivatives through multi-step synthetic routes with good yields. Additionally, aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one were synthesized, indicating the versatility of aminomethyl methoxyphenol structures in producing new cytotoxic compounds .

Molecular Structure Analysis

The molecular structure of a related Schiff base compound, 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, was characterized using various techniques including IR, 1H NMR, and X-ray single crystal diffraction . The compound crystallizes in the monoclinic system, which provides insights into the potential crystal structure of 5-(Aminomethyl)-2-methoxyphenol derivatives. Understanding the crystal structure is crucial for predicting the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of aminomethyl methoxyphenol derivatives has been explored in the context of biological evaluations. For instance, aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one were found to induce cleavage of PARP1 in certain carcinoma cells, suggesting a mechanism of action that could be related to the aminomethyl group's reactivity . Furthermore, the synthesis of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives showed that the aminomethyl moiety significantly influences the anti-inflammatory activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Aminomethyl)-2-methoxyphenol derivatives are influenced by their molecular structure. The presence of methoxy and aminomethyl groups can affect the compound's solubility, boiling point, melting point, and stability. The synthesis of related compounds has provided data on yields, optimal reaction conditions, and the influence of substituents on the compound's properties . For example, the Schiff base compound's crystalline structure and density were determined, which are important for understanding its physical properties . Additionally, the anti-inflammatory activity of aminomethyl derivatives was found to be related to their pKa values, indicating the importance of the compound's acidity in its biological activity .

科学研究应用

抗菌活性

5-(氨甲基)-2-甲氧基苯酚及其衍生物已被研究其抗菌特性。例如,已经探索了 2-(1-((2-氨基苯基)亚氨基)乙基)-5-甲氧基苯酚及其与 Cu2+、Mn2+、Ni2+、Zn2+ 和 Co2+ 等各种金属的配合物的合成和抗菌活性。这些配合物,特别是与 Mn2+ 的配合物,对大肠杆菌表现出很强的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 (李芬,2011)。

热化学和分子研究

甲氧基苯酚,包括 5-(氨甲基)-2-甲氧基苯酚的衍生物,对于了解抗氧化剂和生物活性分子的热化学性质和氢键行为至关重要。涉及热化学、光谱学和量子化学研究的研究已经阐明了甲氧基苯酚的热力学性质,包括蒸汽压、汽化和熔化焓。这些发现可用于了解这些化合物的性质和结构之间的关系 (Varfolomeev 等人,2010)。

席夫碱配体和抗菌活性

该化合物及其席夫碱配体已被合成和表征,用于抗菌活性。由 2-氨基-5-硝基噻唑和 2-氨基-5-乙基-1,3,4-噻二唑与 5-羟基-2-甲氧基苯甲醛缩合合成的亚氨基-4-甲氧基苯酚噻唑衍生的席夫碱对细菌和真菌(如大肠杆菌和茄青枯萎菌)表现出中等的活性。这表明在抗菌治疗中具有潜在应用 (Vinusha 等人,2015)。

互变异构结构和分子分析

(E)-2-{[2-(羟甲基)苯亚氨基]甲基}-5-甲氧基苯酚等衍生物的结构已使用 X 射线晶体学、红外光谱和量子化学方法进行表征。了解此类化合物的互变异构形式、分子静电势和振动频率,可以深入了解它们的化学行为以及在分子设计和药物开发中的潜在应用 (Koşar 等人,2011)。

合成和生物活性

5-(氨甲基)-2-甲氧基苯酚衍生物的合成及其生物活性一直是研究的重点。例如,从丁香酚合成新型 1,3-苯并恶嗪和氨甲基化合物并使用卤水虾致死率试验 (BST) 测试其生物活性,揭示了潜在的生物活性,为药理学和药物化学的进一步研究铺平了道路 (Rudyanto 等人,2014)。

抗氧化活性

从海洋藻类中分离的某些 5-(氨甲基)-2-甲氧基苯酚衍生物已表现出比丁基羟基甲苯 (BHT) 和抗坏血酸等一些已建立的对照更强的抗氧化活性。这表明在食品工业中具有防止氧化变质的潜力,以及在制药工业中开发天然抗氧化剂治疗的潜力 (Li 等人,2011)。

危险材料检测

包括 5-(氨甲基)-2-甲氧基苯酚衍生物在内的荧光有机探针中氨基的影响已被研究用于选择性和超快速检测水中的危险材料,例如 2,4,6-三硝基苯酚 (TNP)。这些研究对于环境监测和开发检测潜在危险化合物的新的方法至关重要 (Das & Mandal,2018)。

DNA 结合和 SOD 活性

源自 5-(氨甲基)-2-甲氧基苯酚的席夫碱配体的 DNA 结合特性和超氧化物歧化酶 (SOD) 活性已得到研究。这些研究对于了解此类化合物与 DNA 的相互作用及其潜在治疗应用(特别是在抗氧化剂和抗炎治疗的背景下)具有重要意义 (Çay 等人,2015)。

抗炎潜力

对 2-甲氧基-4-(1-苯基-3-甲基-1H-吡唑-5-基)苯酚及其氨甲基衍生物的抗炎活性的研究表明它们具有作为抗炎剂的潜力。这为开发治疗炎症相关疾病的新药开辟了道路 (Hayun 等人,2020)。

作用机制

Target of Action

It is structurally similar to muscimol , a psychoactive compound found in certain mushrooms, which is a potent and selective orthosteric agonist for the GABA A receptor .

Mode of Action

Muscimol mimics the inhibitory neurotransmitter GABA, activating GABA-A receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

Based on its structural similarity to muscimol, it might affect the gabaergic neurotransmission pathway . Activation of GABA-A receptors by muscimol leads to increased inhibitory neurotransmission, protecting neurons from excitotoxic damage .

Pharmacokinetics

For instance, muscimol is known to cross the blood-brain barrier and exert its effects primarily in the central nervous system .

Result of Action

If it acts similarly to muscimol, it might lead to decreased neuronal excitability, neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties .

属性

IUPAC Name |

5-(aminomethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIDMVZCXORAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360646 | |

| Record name | 5-(aminomethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89702-89-6 | |

| Record name | 5-(aminomethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

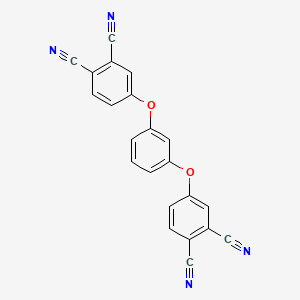

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

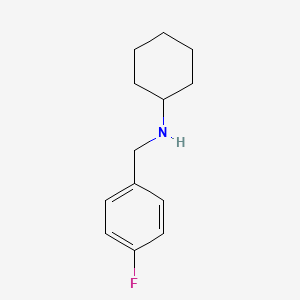

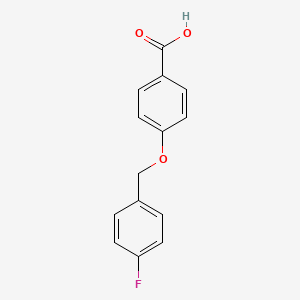

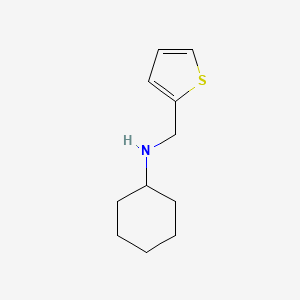

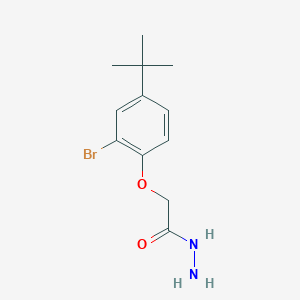

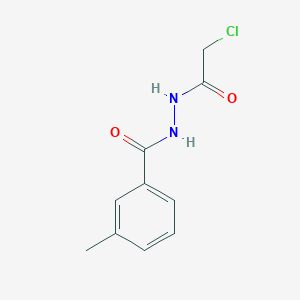

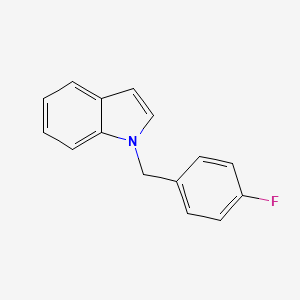

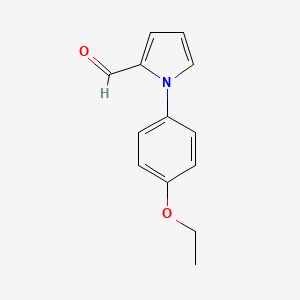

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)